molecular formula C19H15NO4 B5683514 8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 4182-21-2

8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5683514
CAS RN: 4182-21-2
M. Wt: 321.3 g/mol
InChI Key: SIEHXPPOICDLFM-UHFFFAOYSA-N
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Description

8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as Flavokawain A (FKA), is a natural chalcone found in the roots of the kava plant (Piper methysticum). FKA has been extensively studied for its potential therapeutic benefits and has been found to exhibit various biological activities.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-2-6-12-7-5-8-13-11-14(19(23)24-17(12)13)18(22)20-15-9-3-4-10-16(15)21/h2-5,7-11,21H,1,6H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEHXPPOICDLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353498
Record name F1107-0262
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4182-21-2
Record name F1107-0262
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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